![molecular formula C14H11ClOS B230338 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone](/img/structure/B230338.png)
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone, also known as CPE, is a chemical compound commonly used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents. CPE has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone is not well understood. However, it has been reported to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has also been found to exhibit antibacterial and antifungal activities, possibly by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can improve cognitive function and memory. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has also been found to exhibit antibacterial and antifungal activities, which can be useful in the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has been found to exhibit various biological activities, which can be useful in the development of new drugs. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone can also be used as a building block for the synthesis of fluorescent dyes, which have potential applications in bioimaging.
However, there are also some limitations to the use of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone in lab experiments. It is a yellow crystalline powder that is soluble in organic solvents, which can make it difficult to handle. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone in scientific research. One possible direction is the development of new drugs based on the structure of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone. Its unique structure allows for the modification of its functional groups, which can lead to the development of more potent and selective drugs.
Another possible direction is the use of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone as a building block for the synthesis of new fluorescent dyes. These dyes have potential applications in bioimaging and can be used to study various biological processes.
Finally, the use of 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone as a precursor for the synthesis of new metal-organic frameworks (MOFs) is another possible direction. MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone can be used as a building block for the synthesis of new MOFs with unique properties.
Méthodes De Synthèse
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone can be synthesized through a multistep process starting from 2-chloroacetophenone and thiophenol. The first step involves the reaction of 2-chloroacetophenone with sodium hydride in DMF to form the corresponding enolate. This enolate is then reacted with thiophenol in the presence of a catalytic amount of iodine to give the intermediate 2-(phenylthio)acetophenone. The second step involves the chlorination of 2-(phenylthio)acetophenone with thionyl chloride in the presence of aluminum chloride to give 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone. The overall yield of this process is around 40%.
Applications De Recherche Scientifique
1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has been found to have potential applications in various fields of scientific research. In medicinal chemistry, 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has been used as a starting material for the synthesis of various biologically active compounds. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
In drug discovery, 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has been used as a scaffold for the design of new drugs. Its unique structure allows for the modification of its functional groups, which can lead to the development of more potent and selective drugs. 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has also been used as a building block for the synthesis of fluorescent dyes, which have potential applications in bioimaging.
In material science, 1-[5-Chloro-2-(phenylsulfanyl)phenyl]ethanone has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
Formule moléculaire |
C14H11ClOS |
|---|---|
Poids moléculaire |
262.8 g/mol |
Nom IUPAC |
1-(5-chloro-2-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClOS/c1-10(16)13-9-11(15)7-8-14(13)17-12-5-3-2-4-6-12/h2-9H,1H3 |
Clé InChI |
KDCUVYCUWBNTBV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)
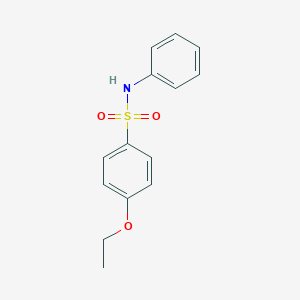
![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
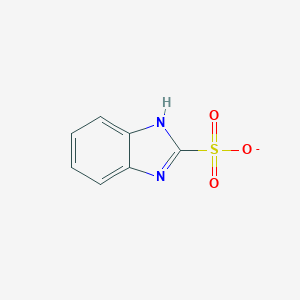
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)
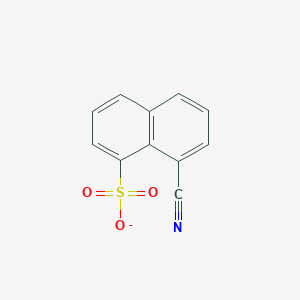
![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)
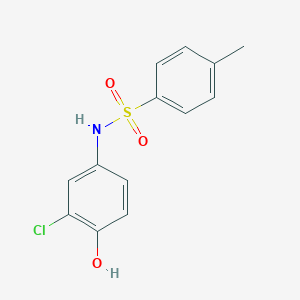
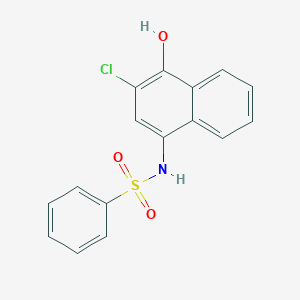
![1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B230294.png)